molecular formula C8H11N3 B8274921 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carbonitrile

3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B8274921
M. Wt: 149.19 g/mol
InChI Key: KDROXVBIWZLEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-amino-1,4,5-trimethylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H11N3/c1-5-6(2)11(3)7(4-9)8(5)10/h10H2,1-3H3

InChI Key

KDROXVBIWZLEHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1N)C#N)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.3 ml (0.74 mole) of triethylamine, 7.2 g (0.74 mole) of 3-cyanobutan-2-one and 0.5 g of p-toluenesulfonic acid are successively added to a suspension of 7.8 g (0.74 mole) of N-methylaminoacetonitrile hydrochloride in 70 ml of chloroform, and the mixture is boiled for 5 hours, using a water separator. After it has been boiled, the mixture is washed twice with 10 ml of water each time and dried over sodium sulfate; the solvent is then stripped off in vacuo. In order to remove all of the chloroform, the residue is twice taken up in 100 ml (each time) of dry ethanol, and the mixture concentrated each time in vacuo. The resulting oil is warmed (bath temperature of 50° C.) in 100 ml of 1 N sodium ethylate/ethanol for 2 hours; some of the ethanol is removed. The mixture is then taken up in 100 ml of water and extracted several times with methylene chloride. After being dried over sodium sulfate and concentrated on a rotary evaporator, the extracts yield a solid residue, which is recrystallized from diisopropyl ether.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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